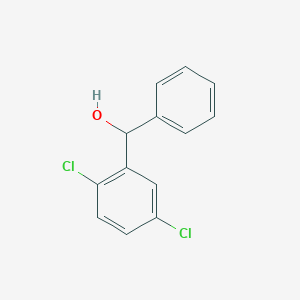

(2,5-Dichlorophenyl)(phenyl)methanol

Description

Properties

IUPAC Name |

(2,5-dichlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEZPOVNYSYUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,5-Dichlorophenyl)(phenyl)methanol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a phenylmethanol structure. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a suitable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Salmonella typhi | 128 µg/mL |

The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its effects on various cancer cell lines have shown promising results.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 0.67 |

| HCT-116 (Colon Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, specifically involving p53-mediated mechanisms . Additionally, molecular docking studies suggest that it interacts effectively with key proteins involved in cancer progression.

Case Studies

- Study on Prostate Cancer : A recent study evaluated the effects of this compound on the PC-3 prostate cancer cell line. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of 0.67 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents targeting prostate cancer .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound was effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an antibacterial agent in clinical settings .

Scientific Research Applications

Biological Research Applications

Antimicrobial Activity

Research indicates that (2,5-Dichlorophenyl)(phenyl)methanol exhibits significant antimicrobial properties. A study evaluating various derivatives showed that this compound effectively inhibits both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent in clinical settings.

Anticancer Properties

A notable application of this compound is in cancer research. A study focused on the PC-3 prostate cancer cell line revealed that this compound inhibits cell proliferation in a dose-dependent manner, with an IC50 value of 0.67 µM. These findings indicate its potential as a lead structure for developing new anticancer agents targeting prostate cancer.

Medicinal Chemistry

The compound's structure, featuring chlorine atoms that enhance lipophilicity, makes it a suitable candidate for drug development. Its biological activities have led to investigations into its use as a therapeutic agent against various diseases:

- Potential Drug Development : Ongoing research aims to explore the compound's efficacy in treating infections caused by antibiotic-resistant bacteria and its role in cancer therapy.

- Lead Compound for Synthesis : The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial processes:

- Synthesis of Advanced Materials : It is used as a precursor for various industrial chemicals and materials.

- Chemical Reactions : The compound participates in synthetic routes to produce other valuable chemical entities, contributing to the development of new materials in the chemical industry .

Study on Antimicrobial Efficacy

A comprehensive investigation assessed the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated significant effectiveness against both Staphylococcus aureus and Escherichia coli, reinforcing its potential clinical applications.

Prostate Cancer Study

In vitro studies on the PC-3 prostate cancer cell line demonstrated that this compound could inhibit cell growth effectively. The findings suggest that further exploration could lead to new treatment options for prostate cancer patients.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC < 1 µg/mL | Effective against multi-drug resistant strains |

| Antimicrobial | Escherichia coli | MIC < 1 µg/mL | Effective against multi-drug resistant strains |

| Anticancer | PC-3 prostate cancer cell line | IC50 = 0.67 µM | Dose-dependent inhibition of cell proliferation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between (2,5-Dichlorophenyl)(phenyl)methanol and related compounds:

Key Comparisons :

Substituent Effects: Chlorine Position: The 2,5-dichloro substitution in the target compound creates a para-dichloro pattern, which enhances electron-withdrawing effects compared to 3,5-dichloro isomers (e.g., in (3,5-Dichloro-2-methoxyphenyl)methanol). This difference influences reactivity in electrophilic substitution or nucleophilic addition . Methoxy vs. Chlorine: The methoxy group in (3,5-Dichloro-2-methoxyphenyl)methanol donates electron density via resonance, contrasting with the electron-withdrawing chlorine substituents in the target compound.

Steric and Electronic Profiles: The diaryl structure of this compound introduces steric hindrance, which may reduce reaction rates in bulky transition states compared to monoaryl analogs like (2,5-Dichlorophenyl)methanol .

The ethyl ester derivative () highlights how functional group modifications (e.g., esterification) can tailor compounds for specific applications, such as prodrug design or enhanced membrane permeability .

Physical Properties: Solubility: Chlorine substituents generally reduce water solubility. The diaryl structure of the target compound likely results in lower solubility compared to monoaryl analogs like (2,5-Dichlorophenyl)methanol. Stability: The electron-withdrawing chlorine atoms may enhance thermal and oxidative stability relative to non-halogenated diarylmethanols.

Preparation Methods

Preparation of 2,5-Dichlorobenzylchloride

A critical precursor, 2,5-dichlorobenzylchloride, can be synthesized via the chloromethylation of paradichlorobenzene. The method developed by Downer and detailed in a 1967 Union College thesis is as follows:

-

- Paradichlorobenzene (0.5 moles)

- Trioxane (0.187 moles) dissolved in concentrated sulfuric acid (0.7 moles), cooled to 0–4°C

- Chlorosulfonic acid (0.7 moles) added dropwise over 2 hours at 0–4°C

- Paradichlorobenzene added solid over 15 minutes, stirred overnight at low temperature

-

- Mixture poured over ice, layers separated

- Emulsion broken with sodium chloride

- Neutralized with sodium bicarbonate

- Fractional distillation under reduced pressure (45 mmHg) yielded:

- 2,5-dichlorobenzene (87–104°C)

- 2,5-dichlorobenzylchloride (145–155°C)

- Disubstitution product (190–200°C)

-

- Approximately 23% yield of 2,5-dichlorobenzylchloride

This method provides the chloromethyl intermediate necessary for further transformations.

Conversion to 2,5-Dichlorobenzaldehyde via Sommelet Reaction

The 2,5-dichlorobenzylchloride is converted to 2,5-dichlorobenzaldehyde using the Sommelet reaction, which involves the formation of a quaternary ammonium salt intermediate followed by hydrolysis:

Step 1: Formation of Quaternary Ammonium Salt

- 2,5-dichlorobenzylchloride (0.44 moles) reacted with hexamethylenetetramine (0.48 moles) in warm chloroform

- Refluxed for 3 hours

- Salt isolated by evaporation (mp 185°C)

Step 2: Hydrolysis to Aldehyde

- Salt refluxed in 50% acetic acid for 1.5 hours

- Oily layer separated, neutralized with sodium bicarbonate

- Extracted with ether, solvent evaporated to yield yellow oily solid

- Vacuum distillation gave 2,5-dichlorobenzaldehyde (mp 45–46°C) in 10% yield

This two-step Sommelet reaction is a classical approach to aldehyde synthesis from benzyl halides.

Reduction of 2,5-Dichlorobenzaldehyde to (2,5-Dichlorophenyl)(phenyl)methanol

The target benzylic alcohol is typically prepared by reduction of the corresponding aldehyde:

-

- Sodium borohydride (NaBH4)

- Lithium aluminium hydride (LiAlH4)

-

- The aldehyde is dissolved in an appropriate solvent (e.g., diethyl ether or methanol)

- Reducing agent added slowly under cooling (ice bath)

- Reaction allowed to proceed at ambient temperature

- Workup involves quenching excess reagent, extraction, and purification by chromatography or recrystallization

Alternative Synthetic Routes and Catalytic Methods

While the above classical methods are well-established, other methods have been explored:

Friedel-Crafts Acylation Followed by Baeyer-Villiger Oxidation:

- Starting from p-dichlorobenzene, Friedel-Crafts acylation with acetyl chloride and AlCl3 produces 2,5-dichloroacetophenone.

- Baeyer-Villiger oxidation with peroxides and catalysts converts acetophenone to 2,5-dichlorobenzene acetate.

- Hydrolysis yields 2,5-dichlorophenol, which can be further transformed to the target alcohol.

-

- Trifluoromethanesulfonic acid scandium as catalyst improves oxidation efficiency.

- Organic solvents like methylene dichloride and acetone mixtures optimize reaction conditions.

These methods are more suited for large-scale industrial production due to higher yields and environmental considerations but may require additional steps to reach the benzylic alcohol stage.

Summary Table of Key Preparation Steps

Research Findings and Analysis

- The chloromethylation method is straightforward but suffers from moderate yield and requires careful temperature control to avoid side products.

- The Sommelet reaction, while classical, provides only modest yields of aldehyde, with purification challenges due to oily intermediates.

- Reduction of aldehydes with sodium borohydride is efficient and widely used in laboratory synthesis.

- Industrial methods employing Friedel-Crafts acylation and Baeyer-Villiger oxidation offer improved yields and environmental benefits but involve more complex reaction sequences.

- Catalytic systems such as trifluoromethanesulfonic acid scandium enhance oxidation steps, reducing reaction times and waste.

Q & A

What are the recommended multi-step synthetic pathways for (2,5-Dichlorophenyl)(phenyl)methanol, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves Grignard reactions or nucleophilic aromatic substitution to introduce the dichlorophenyl and phenyl groups. For example:

- Step 1 : React 2,5-dichlorophenylmagnesium bromide with benzaldehyde to form the secondary alcohol intermediate.

- Step 2 : Purify via recrystallization (ethanol or methanol) to remove unreacted reagents.

- Optimization : Adjust reaction time (4–8 hours), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of aldehyde to Grignard reagent) to enhance yield (typically 60–75%) and purity (>95%) .

Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR Spectroscopy : Confirm structure via H NMR (δ 7.2–7.8 ppm for aromatic protons) and C NMR (δ 120–140 ppm for aryl carbons).

- HPLC : Assess purity (>98%) using a C18 column with a methanol/water mobile phase (70:30 v/v).

- Mass Spectrometry : Validate molecular weight (293.19 g/mol) via ESI-MS (positive mode, [M+H] at m/z 294.2).

- Melting Point : Determine experimentally (expected range: 80–85°C) .

How should researchers handle this compound to ensure stability during storage and experimental use?

- Storage : Keep in airtight, light-protected containers at 2–8°C to prevent photodegradation and moisture absorption.

- Handling : Use inert atmosphere (N/Ar) for reactions to avoid oxidation. Pre-dry solvents (e.g., molecular sieves for methanol) to minimize hydrolysis .

How can this compound serve as a scaffold in catalytic studies, and what modifications enhance its utility?

The diphenylmethanol core enables functionalization:

- Catalytic Applications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate Lewis acidity for asymmetric catalysis.

- Mechanistic Probes : Use deuterated analogs (e.g., CDOH) to study hydrogen-bonding interactions in transition states via kinetic isotope effects .

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in binding affinity (e.g., µM vs. nM ranges) may arise from:

- Assay Conditions : Standardize solvent (DMSO concentration <0.1%), pH (7.4 for physiological mimicry), and temperature (37°C).

- Purity Verification : Re-test batches with ≥98% purity via HPLC.

- Target Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm interactions with biological targets like GPCRs or kinases .

How do structural modifications of this compound influence its reactivity in cross-coupling reactions?

- Chlorine Position : The 2,5-dichloro substitution pattern enhances electrophilicity for Suzuki-Miyaura couplings.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to prevent side reactions during palladium-catalyzed couplings.

- Post-Functionalization : Post-coupling oxidation (e.g., Jones reagent) can convert the alcohol to a ketone for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.